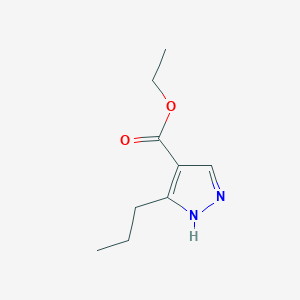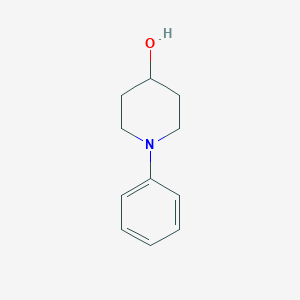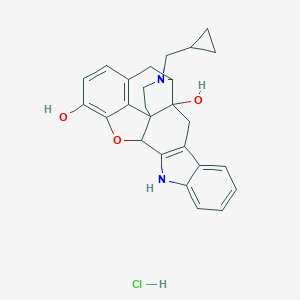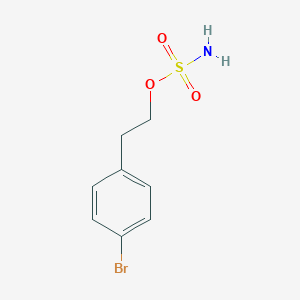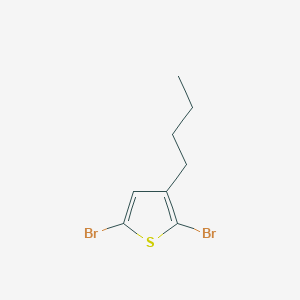
2,5-ジブロモ-3-ブチルチオフェン
概要
説明
Synthesis Analysis
The synthesis of thiophene derivatives often involves palladium-catalyzed coupling reactions, such as the Stille's reaction, which is used for the regioselective synthesis of oligothiophenes. For instance, polyhydroxyoligothiophenes are synthesized through palladium(0)-catalyzed coupling of mono- and distannanes with appropriate monobromo compounds, showcasing the adaptability of thiophene chemistry for generating complex molecular structures (Barbarella et al., 1996).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is significantly influenced by substituent effects. For example, silyl-functionalized dibromo-dithiophenes exhibit varying degrees of π-conjugation and molecular packing based on the nature of the silyl groups, highlighting the importance of functional groups in dictating the electronic properties of thiophene-based molecules (Baumgartner, 2005).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, including oxidative bromination, which can simultaneously perform oxidation and bromination. This dual functionality of Br2 is demonstrated in the synthesis of 3,4-diaryl-2,5-dibromothiophenes, showcasing the versatility of thiophenes in chemical transformations (Dang & Chen, 2007).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility and molecular weight, are tailored by the introduction of side chains. For example, diblock conjugated copolymers of poly(3-butylthiophene) exhibit distinct physical properties determined by their molecular weight and polydispersity indices, illustrating the impact of polymer architecture on material characteristics (Wu et al., 2009).
Chemical Properties Analysis
The chemical properties of thiophene derivatives, such as reactivity and photophysical properties, are influenced by their functional groups. The interaction of 3-amino-2-cyanothioacrylamides with halo methylene compounds yields 5-acyl-2-amino-3-cyanothiophenes, demonstrating the synthetic flexibility and potential for generating optoelectronically active thiophene-based compounds (Lugovik et al., 2017).
科学的研究の応用
有機エレクトロニクス
2,5-ジブロモ-3-ブチルチオフェン: は、導電性ポリマーの合成における貴重な前駆体です . これらのポリマーは、特に柔軟性と軽量な電子デバイスの開発において、有機エレクトロニクスに不可欠です。この化合物は、半導体ポリマーであるポリチオフェンを形成する能力があるため、有機トランジスタ、太陽電池、有機発光ダイオード(OLED)にとって重要な材料です。
ポリマー合成
この化合物は、グリニャールメタセシス(GRIM)重合プロセスにおけるモノマーとして役立ちます . これは、高い頭部-尾部選択性を持つレジオレギュラーポリチオフェンを作成するために使用され、これは得られたポリマーで高い導電率と安定性を達成するために不可欠です。これらの特性は、ポリマーのオプトエレクトロニクスデバイスへの応用にとって非常に重要です。
太陽電池
再生可能エネルギーの分野では、2,5-ジブロモ-3-ブチルチオフェンは、太陽電池で使用されるポリチオフェンの合成に使用されます . これらのセルは太陽エネルギーを電気エネルギーに変換し、ポリチオフェンを使用することで、効率と安定性を向上させることができ、太陽光発電をより実行可能なエネルギー源にすることができます。
材料科学
2,5-ジブロモ-3-ブチルチオフェン: は、材料科学研究において、特に特定の電気的および光学的特性を持つ新しい材料の開発において、重要な役割を果たしています . 導電性ポリマーを作成することへの応用は、センサーやアクチュエータを含むさまざまな技術的応用のための新しい材料の探求を可能にします。
センサー
2,5-ジブロモ-3-ブチルチオフェンから合成された導電性ポリマーは、センサー技術で使用できます . これらのセンサーは、温度変化や特定の分子の存在など、さまざまな物理的または化学的刺激を検出することができ、環境監視、医療診断、産業プロセス制御に役立ちます。
作用機序
Target of Action
The primary target of 2,5-Dibromo-3-butylthiophene is the polymerization process of 3-alkylthiophenes . This compound plays a crucial role in the formation of regiospecific poly-3-butylthiophenes .
Mode of Action
2,5-Dibromo-3-butylthiophene interacts with its targets through a process known as the Grignard metathesis polymerization . Initially, the Grignard reagent undergoes oxidative addition to the monomer to afford the 2-bromo-5-chloromagnesio-3-butylthiophene or the 2-chloromagnesio 5-bromo-3-butylthiophene regioisomers . These intermediates are then polymerized catalytically to a series of regiospecific poly-3-butylthiophenes .
Biochemical Pathways
The affected pathway is the polymerization of 3-alkylthiophenes . The downstream effects include the formation of regiospecific poly-3-butylthiophenes, which are crucial in the field of organic electronics .
Pharmacokinetics
It has a molecular weight of 298.04 , and it’s a solid at room temperature . Its density is 1.67 g/mL at 25 °C , and it has a boiling point of 270-281 °C . These properties may influence its bioavailability.
Result of Action
The result of the action of 2,5-Dibromo-3-butylthiophene is the formation of regiospecific poly-3-butylthiophenes . These polymers have potential applications in the field of organic electronics .
Action Environment
The action of 2,5-Dibromo-3-butylthiophene can be influenced by environmental factors. For instance, it should be stored at 2-8°C and kept in a dark place under an inert atmosphere . These conditions help maintain the stability and efficacy of the compound.
Safety and Hazards
特性
IUPAC Name |
2,5-dibromo-3-butylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2S/c1-2-3-4-6-5-7(9)11-8(6)10/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSQCQUZWSQKKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(SC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344916 | |
| Record name | 2,5-Dibromo-3-butylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116971-10-9 | |
| Record name | 2,5-Dibromo-3-butylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the challenges associated with controlling the polymerization of 2,5-Dibromo-3-butylthiophene to obtain regioregular poly(3-butylthiophene)?
A1: Achieving high regioregularity in poly(3-butylthiophene) synthesis using 2,5-Dibromo-3-butylthiophene is crucial for obtaining desirable material properties. The challenge lies in controlling the coupling reaction during polymerization. Grignard metathesis polymerization (GRIM) is a commonly used method, but it often leads to a mixture of head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) couplings. [] This mixed coupling results in structural defects within the polymer chain, negatively impacting its conductivity and other properties.
Q2: How does the molecular weight of poly(3-butylthiophene)-b-poly(3-octylthiophene) affect its self-assembly behavior?
A2: The molecular weight of block copolymers significantly influences their self-assembly behavior. In the case of poly(3-butylthiophene)-b-poly(3-octylthiophene) (P3BT-b-P3OT), varying the block lengths can lead to different morphologies in the solid state. [] This is because the different alkyl side chains (butyl and octyl) on the thiophene rings lead to varying degrees of incompatibility between the blocks. This difference drives the self-assembly process, leading to microphase separation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-methyl-2H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B39618.png)
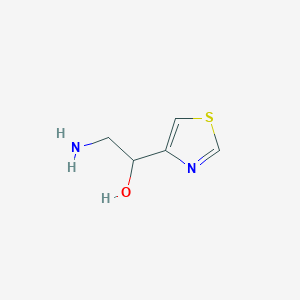


![2-Bromoimidazo[1,2-a]pyridine](/img/structure/B39627.png)
![(3S,7aR)-3-(propan-2-yl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B39628.png)

